![molecular formula C9H12Cl2N2O2 B1450227 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride CAS No. 2059931-93-8](/img/structure/B1450227.png)
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
Overview
Description
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2 and a molecular weight of 251.11 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O2.2ClH/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5H2;2*1H . This indicates the presence of a pyridinyl group and a morpholinone group in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 251.11 . .Scientific Research Applications
Intermediate for Synthesis of Biologically Active Compounds
“3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one” is an important intermediate for the synthesis of many biologically active compounds . It’s synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through three steps including rearrangement Reaction, condensation and nucleophilic substitution reaction .
Photophysical Behavior Study
The compound has been used in the study of photophysical behavior. In one study, the rich photophysical behavior of a similar molecule, 3-(pyridin-2-yl)triimidazotriazine (TT-Py), was investigated . This molecule showed excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase . The same could potentially be true for “3-(Pyridin-3-yl)morpholin-2-one dihydrochloride”, making it useful in photophysical studies.
Drug Development
The compound could potentially be used in drug development. The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate . This suggests that “3-(Pyridin-3-yl)morpholin-2-one dihydrochloride” could potentially be used in the development of new drugs.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-pyridin-3-ylmorpholin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRFEWRRRGGTCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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